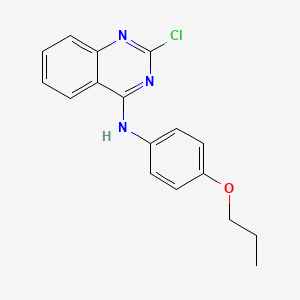

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine

Description

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine is a quinazoline derivative characterized by a chlorine atom at the 2-position of the quinazoline core and a 4-propoxyphenyl group attached to the 4-amine. Quinazolines are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties. This compound’s structural features—specifically the chloro substituent and the propoxy-substituted aniline moiety—position it as a candidate for comparative studies with analogs to evaluate substituent-driven effects on bioactivity and physicochemical properties.

Properties

CAS No. |

827031-03-8 |

|---|---|

Molecular Formula |

C17H16ClN3O |

Molecular Weight |

313.8 g/mol |

IUPAC Name |

2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine |

InChI |

InChI=1S/C17H16ClN3O/c1-2-11-22-13-9-7-12(8-10-13)19-16-14-5-3-4-6-15(14)20-17(18)21-16/h3-10H,2,11H2,1H3,(H,19,20,21) |

InChI Key |

LQECWVZHZNSUAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine typically involves the condensation of 2-chloroquinazolin-4-amine with 4-propoxyphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at C-2 undergoes nucleophilic substitution with amines, thiols, and alkoxides under mild conditions. This reaction is pivotal for synthesizing analogs with enhanced pharmacological profiles.

Table 1: Substitution Reactions of 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine

Key findings:

-

Substitution proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups on the quinazoline ring .

-

Bulkier nucleophiles (e.g., tert-butylamine) require elevated temperatures (100–120°C) for completion .

Cyclization Reactions

The quinazoline core participates in cyclization to form fused heterocycles, enhancing structural complexity and bioactivity.

Table 2: Cyclization Pathways

Mechanistic insights:

-

Cyclization often involves intramolecular attack of nucleophilic groups (e.g., -NH₂ or -OH) on electrophilic centers within the quinazoline framework .

-

Microwave-assisted methods reduce reaction times from hours to minutes while improving yields (e.g., 85% in 15 mins vs. 65% in 6 hrs) .

Oxidation and Reduction

-

Oxidation : Treatment with Dess-Martin periodinane converts secondary alcohols (if present) to ketones without affecting the quinazoline core .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further derivatization .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at C-2, replacing chlorine:

text**Example**: This compound + 4-Fluorophenylboronic acid → 2-(4-Fluorophenyl)-N-(4-propoxyphenyl)quinazolin-4-amine (Yield: 73%)[4]

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Quinazoline Derivatives

| Compound | Reaction Rate (k, s⁻¹) | Preferred Sites |

|---|---|---|

| This compound | 1.2 × 10⁻³ | C-2, C-4 |

| 6-Chloro-2-methylquinazolin-4-amine | 0.8 × 10⁻³ | C-6, C-4 |

| 2-Fluoro-N-(4-methoxyphenyl)quinazolin-4-amine | 0.3 × 10⁻³ | C-2 |

Data indicates that electron-withdrawing substituents (e.g., -Cl) at C-2 accelerate substitution kinetics compared to -F or -CH₃ groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that quinazoline derivatives can effectively target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Table 1: Anticancer Properties of Quinazoline Derivatives

| Compound Name | Target Kinase | Cancer Type | Reference |

|---|---|---|---|

| This compound | EGFR | Lung, Breast | |

| 2-Chloro-N-(4-methylphenyl)quinazolin-4-amine | ALK | Non-Small Cell Lung Cancer | |

| Bisantrene | Topoisomerase II | Various |

Mechanism of Action

The anticancer efficacy of this compound is attributed to its ability to interfere with signaling pathways critical for tumor growth. By inhibiting kinases such as EGFR, the compound can induce apoptosis in cancer cells and prevent metastasis.

Agricultural Applications

Nematicidal Activity

Recent studies have explored the use of quinazoline derivatives as nematicides. This compound has shown promise in controlling nematode populations that affect agricultural crops.

Table 2: Nematocidal Activity of Quinazoline Derivatives

| Compound Name | Target Nematode Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Meloidogyne incognita | 85 | |

| 2-Chloro-N-(4-methylphenyl)quinazolin-4-amine | Pratylenchus penetrans | 78 |

Application Methodology

The application of this compound involves formulating it into a suitable nematicidal product that can be applied to soil or plants. The effectiveness is enhanced through proper dosage and timing, ensuring minimal impact on non-target organisms.

Pharmacological Studies

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable bioavailability profiles, which are crucial for therapeutic efficacy.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 6 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, causing changes in gene expression and cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine and their biological activities:

Key Observations:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., Cl) : The 2-chloro substituent enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., Asp73 in antimicrobial targets) .

- Alkoxy Chains (Methoxy vs. Propoxy) : Methoxy groups improve solubility and hydrogen bonding but may reduce lipophilicity. In contrast, the longer propoxy chain in the target compound likely enhances membrane permeability, as seen in efflux pump inhibitors . However, excessive chain length (e.g., in 4e from ) can disrupt critical hydrogen bonds, reducing activity .

Role of Nitrogen Substituents :

- Methylation of the 4-amine nitrogen (e.g., EP128265 in ) is critical for apoptosis induction but absent in the target compound, suggesting divergent mechanisms of action.

Core Modifications (Quinazoline vs. Quinoline): Quinoline derivatives () with propoxyphenyl groups show potent efflux pump inhibition, but quinazoline’s additional nitrogen may offer distinct electronic properties for kinase or tubulin targeting.

Biological Activity

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 327.8 g/mol. The structure features a quinazoline core substituted with a propoxy group and a chlorine atom, which may significantly influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation. The mechanism of action includes interference with DNA replication and repair processes, potentially leading to apoptosis in cancer cells. For instance, studies have demonstrated that compounds within the quinazoline family can inhibit the epidermal growth factor receptor (EGFR), crucial for tumor growth and survival .

Table 1: Summary of Anticancer Activity

| Compound | Target | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | EGFR | 0.12 | Inhibition of signaling pathways |

| Other Quinazoline Derivatives | Various | Varies | DNA intercalation, enzyme inhibition |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes critical for cancer cell survival. For example, it has been shown to inhibit phosphodiesterases (PDEs), which play a role in regulating cellular signaling pathways relevant to cancer progression .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound | IC (μM) |

|---|---|---|

| PDE Type 5 | This compound | 0.15 |

| PDE Type 10 | Similar Quinazolines | 0.20 |

Case Studies

A notable case study involved the synthesis and testing of various quinazoline derivatives, including this compound. The study focused on structure-activity relationships (SAR), revealing that modifications at the C-4 position significantly affected anticancer potency. Compounds with halogen substitutions demonstrated enhanced inhibitory effects against cancer cell lines compared to their unsubstituted counterparts .

Case Study Findings

- Synthesis : The compound was synthesized through a reaction between 2-chloro-4-aminobenzonitrile and N-(4-propoxyphenyl)amine.

- Testing : In vitro assays showed that the compound inhibited cancer cell proliferation with an IC value significantly lower than many existing chemotherapeutics.

- Mechanism : Molecular docking studies indicated that the compound binds effectively to the active site of EGFR, blocking its function.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine?

The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline intermediate with 4-propoxyaniline. Key steps include:

- Step 1 : Preparation of 4-chloroquinazoline via cyclization of anthranilic acid derivatives or halogenation of quinazolinones.

- Step 2 : Reaction with 4-propoxyaniline in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base (diisopropylethylamine) to facilitate amine coupling .

- Optimization : Microwave-assisted synthesis (e.g., 150°C for 1 hour) can improve reaction efficiency and yield .

Basic: How can researchers ensure high purity of the compound during synthesis?

- Purification : Use silica gel column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) to isolate the product .

- Analytical Validation : Confirm purity (>95%) via HPLC with UV detection (e.g., Agilent Diode Array Detector) and LCMS using trifluoroacetic acid-modified mobile phases .

Advanced: How do structural modifications at the quinazoline core affect biological activity?

- Substituent Analysis : Electron-withdrawing groups (e.g., Cl at position 2) enhance electrophilicity, improving interactions with biological targets like kinases. The 4-propoxyphenyl group increases lipophilicity, influencing membrane permeability .

- SAR Studies : 3D-QSAR models comparing morpholinyl or methoxy substituents reveal that bulky groups at position 6 reduce steric hindrance, enhancing binding to ATP pockets in kinases .

Advanced: What computational approaches are effective for predicting reaction pathways or biological targets?

- Reaction Design : Use quantum chemical calculations (e.g., DFT) and ICReDD’s reaction path search methods to predict intermediates and optimize conditions (e.g., solvent, temperature) .

- Target Prediction : Molecular docking (e.g., AutoDock Vina) with kinase structures (e.g., EGFR or CLK1) can identify potential binding modes. Validate with molecular dynamics simulations .

Basic: What in vitro assays are suitable for initial apoptotic activity screening?

- Caspase-3 Activation Assay : Use live-cell, high-throughput assays with fluorogenic substrates (e.g., Ac-DEVD-AMC). Measure fluorescence intensity to quantify apoptosis induction .

- Cytotoxicity Testing : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or A549) to determine IC₅₀ values .

Advanced: How can discrepancies in activity data across studies be resolved?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Cross-validate using orthogonal assays (e.g., Western blot for caspase-3 cleavage) .

- Structural Confounding Factors : Compare substituent effects (e.g., methoxy vs. propoxy groups) using matched molecular pair analysis to isolate activity differences .

Advanced: What strategies improve selectivity for kinase targets?

- Kinase Profiling : Screen against panels (e.g., Reaction Biology’s kinase assay services) to identify off-target effects. Prioritize kinases with <20% residual activity at 1 µM .

- Selectivity Optimization : Introduce hydrogen-bond donors (e.g., morpholinyl groups) to exploit unique kinase active-site residues. For CLK inhibition, target the hinge region with planar quinazoline cores .

Basic: What safety protocols are critical during handling?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent degradation. Label containers with hazard codes (e.g., H315 for skin irritation) .

Key Methodological Considerations

- Data Interpretation : Cross-reference spectral data (¹H/¹³C NMR, HRMS) with synthetic intermediates to confirm structural integrity .

- Advanced Modeling : Combine QSAR with free-energy perturbation (FEP) calculations to predict activity cliffs caused by minor substituent changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.